molecular formula C6H3FN2S B2912335 5-fluoro-2-isothiocyanatopyridine CAS No. 1103425-74-6

5-fluoro-2-isothiocyanatopyridine

Cat. No.: B2912335
CAS No.: 1103425-74-6
M. Wt: 154.16
InChI Key: ADOMWEFPQGBTLT-UHFFFAOYSA-N
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Description

5-fluoro-2-isothiocyanatopyridine is a fluorinated pyridine derivative. This compound is characterized by the presence of a fluorine atom at the 5-position and an isothiocyanate group at the 2-position of the pyridine ring. Fluorinated pyridines are known for their unique chemical and biological properties, which make them valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-isothiocyanatopyridine can be achieved through a one-pot preparation method from the corresponding amines. This method involves the aqueous iron (III) chloride-mediated desulfurization of a dithiocarbamate salt, which is generated in situ by treating an amine with carbon disulfide in the presence of DABCO or sodium hydride . The choice of base is crucial for the formation of the dithiocarbamate salts. This one-pot process is effective for a wide range of pyridyl isothiocyanates, including highly electron-deficient pyridyl and aryl isothiocyanates .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Mechanism of Action

The mechanism of action of 5-fluoro-2-isothiocyanatopyridine involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom and isothiocyanate group contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can disrupt key cellular signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-fluoro-2-isothiocyanatopyridine include other fluorinated pyridines and isothiocyanates, such as:

  • 2-Fluoropyridine
  • 3-Fluoropyridine
  • 4-Fluoropyridine
  • 2-Isothiocyanatopyridine

Uniqueness

This compound is unique due to the specific positioning of the fluorine atom and isothiocyanate group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for .

Properties

IUPAC Name

5-fluoro-2-isothiocyanatopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3FN2S/c7-5-1-2-6(8-3-5)9-4-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADOMWEFPQGBTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1103425-74-6
Record name 5-fluoro-2-isothiocyanatopyridine
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